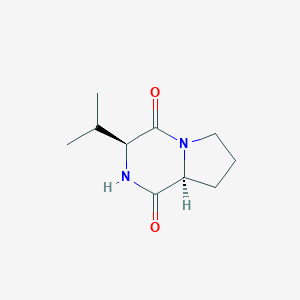

cyclo(L-Pro-L-Val)

Vue d'ensemble

Description

Cyclo(L-Pro-L-Val) est une diketopiperazine, un type de dipeptide cyclique formé par la fusion des acides aminés valine et proline. C'est un métabolite secondaire présent dans divers micro-organismes, notamment les champignons et les bactéries . Ce composé a suscité un intérêt en raison de ses activités biologiques, notamment ses propriétés antibactériennes et de modulation de la détection de quorum .

Applications De Recherche Scientifique

Cyclo(L-Pro-L-Val) has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying diketopiperazine chemistry and its reactivity.

Mécanisme D'action

Target of Action

Cyclo(L-Pro-L-Val) is a 2,5-diketopiperazine that has been found to have toxic activity against phytopathogenic microorganisms, such as R. fascians LMG 3605 . It also shows toxicity similar to Chloramphenicol with comparable concentration . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .

Mode of Action

In Pseudomonas aeruginosa, Cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs), a group of signaling molecules involved in bacterial quorum sensing . It is also capable of activating or antagonizing other LuxR-based quorum-sensing systems .

Biochemical Pathways

It is known that the compound can interfere with the signaling pathways of bacteria, potentially disrupting their ability to communicate and coordinate behavior .

Result of Action

The result of Cyclo(L-Pro-L-Val)'s action is the inhibition of certain bacteria, particularly phytopathogenic microorganisms . It shows toxicity similar to Chloramphenicol, a broad-spectrum antibiotic, suggesting that it may have similar antibacterial effects . Furthermore, it can inhibit gram-positive phytopathogenic bacterium .

Action Environment

The action of Cyclo(L-Pro-L-Val) can be influenced by environmental factors. For instance, its solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the effectiveness of the compound may be influenced by the presence of other bacterial species and their associated signaling molecules .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Cyclo(L-Pro-L-Val) peut être synthétisé par la cyclisation de dipeptides linéaires. Une méthode courante implique la condensation de la L-proline et de la L-valine, suivie d'une cyclisation en milieu acide ou basique . La réaction nécessite généralement un agent déshydratant tel que la dicyclohexylcarbodiimide (DCC) pour favoriser la formation de la structure cyclique .

Méthodes de production industrielle

La production industrielle de Cyclo(L-Pro-L-Val) implique souvent des procédés de fermentation utilisant des micro-organismes qui produisent naturellement ce composé. Par exemple, certaines souches de Streptomyces et de Pseudomonas sont connues pour produire du Cyclo(L-Pro-L-Val) dans le cadre de leurs processus métaboliques . Le composé est ensuite extrait et purifié par des techniques chromatographiques.

Analyse Des Réactions Chimiques

Types de réactions

Cyclo(L-Pro-L-Val) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le cycle diketopiperazine, modifiant potentiellement son activité biologique.

Réduction : Les réactions de réduction peuvent conduire à la formation de différents dérivés de la diketopiperazine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Les nucléophiles comme les amines et les thiols peuvent être utilisés en milieu basique pour introduire de nouveaux groupes.

Principaux produits

Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels, améliorant l'activité biologique du composé .

Applications de la recherche scientifique

Cyclo(L-Pro-L-Val) a un large éventail d'applications dans la recherche scientifique :

Chimie : Il sert de composé modèle pour étudier la chimie de la diketopiperazine et sa réactivité.

Mécanisme d'action

Le mécanisme d'action exact de Cyclo(L-Pro-L-Val) n'est pas entièrement compris. il est connu pour interagir avec les systèmes de détection de quorum bactérien, en particulier ceux impliquant les N-acylhomosérine lactones (AHL). Cette interaction peut soit activer soit inhiber les voies de détection de quorum, affectant la communication bactérienne et la formation de biofilms . L'activité antibactérienne du composé serait liée à sa capacité à perturber l'intégrité de la membrane cellulaire et à inhiber la synthèse des protéines .

Comparaison Avec Des Composés Similaires

Cyclo(L-Pro-L-Val) fait partie d'une classe plus large de diketopiperazines, qui comprennent des composés tels que Cyclo(L-Pro-L-Phe) et Cyclo(L-Pro-L-Leu). Ces composés partagent des structures cycliques similaires mais diffèrent par leur composition en acides aminés, ce qui entraîne des variations dans leurs activités biologiques . Par exemple :

Cyclo(L-Pro-L-Phe) : Connu pour ses effets neuroprotecteurs et son utilisation potentielle dans le traitement des maladies neurodégénératives.

Cyclo(L-Pro-L-Leu) : Présente des propriétés antidiabétiques et a été étudiée pour son potentiel dans la gestion de la glycémie.

Cyclo(L-Pro-L-Val) se distingue par sa forte activité antibactérienne et sa capacité à moduler les systèmes de détection de quorum, ce qui en fait un composé unique et précieux dans les applications de recherche et industrielles .

Activité Biologique

Cyclo(L-Pro-L-Val) is a cyclic dipeptide (diketopiperazine) composed of the amino acids L-proline and L-valine. This compound has garnered attention due to its diverse biological activities, particularly in microbial signaling and potential therapeutic applications. Below, we explore its biological activity, mechanisms of action, and relevant studies.

- Molecular Formula : C₁₀H₁₆N₂O₂

- Molecular Weight : Approximately 196.25 g/mol

- Solubility : Soluble in ethanol, methanol, DMF, or DMSO; limited water solubility .

The precise mode of action for cyclo(L-Pro-L-Val) remains largely undefined; however, several mechanisms have been proposed based on its interactions with bacterial signaling systems:

- Quorum Sensing Modulation : Cyclo(L-Pro-L-Val) has been shown to activate N-acylhomoserine lactones (AHLs) in Pseudomonas aeruginosa, suggesting it plays a role in quorum sensing, a process where bacteria communicate to coordinate behavior based on population density .

- Inhibition of Aflatoxin Production : Research indicates that cyclo(L-Pro-L-Val) binds to proteins involved in aflatoxin biosynthesis pathways, potentially reducing aflatoxin production in fungi.

- Antifungal Activity : Studies have demonstrated that cyclo(L-Pro-L-Val) exhibits antifungal properties against various pathogens, including Rhizoctonia solani and other fungi .

1. Antimicrobial Properties

Cyclo(L-Pro-L-Val) has been identified as an antimicrobial agent with activity against both bacterial and fungal strains. Its effectiveness varies depending on the concentration and the target organism.

| Microorganism | Activity | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Quorum sensing activation | |

| Rhizoctonia solani | Antifungal activity | |

| Aflatoxin-producing fungi | Inhibition of aflatoxin production |

2. Effects on Plant Growth

Research has shown that cyclo(L-Pro-L-Val) can influence plant growth. For instance, studies indicate that certain cyclic dipeptides can either promote or inhibit plant growth depending on their structure and concentration.

- Growth Inhibition : Cyclo(-L-Pro-L-Val) has been observed to retard stem growth in rice seedlings .

- Growth Promotion : Conversely, other cyclic dipeptides have promoted root growth under similar experimental conditions .

Study on Quorum Sensing

A study conducted by Holden et al. (1999) highlighted the role of cyclic dipeptides like cyclo(L-Pro-L-Val) in bacterial communication. The findings suggested that these compounds could serve as signaling molecules that modulate gene expression related to virulence factors in Gram-negative bacteria .

Inhibition of Aflatoxin Production

In a study published by EvitaChem, cyclo(L-Pro-L-Val) was found to bind specific proteins involved in aflatoxin biosynthesis pathways, thereby inhibiting aflatoxin production in fungi. This discovery points towards its potential application in food safety and agricultural biotechnology.

Propriétés

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyclo(L-Pro-L-Val) exert its anti-inflammatory effects?

A1: Research suggests that cyclo(L-Pro-L-Val) exhibits anti-inflammatory effects by suppressing the phosphorylation of key proteins involved in the inflammatory response. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, cyclo(L-Pro-L-Val) significantly inhibited the phosphorylation of IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and nuclear factor kappa B (NF-κB) []. This inhibition subsequently leads to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) activation, reducing the production of pro-inflammatory mediators like nitric oxide (NO) [].

Q2: Does cyclo(L-Pro-L-Val) influence plant growth?

A2: Yes, cyclo(L-Pro-L-Val) has been shown to exhibit auxin-like activity in plants []. Studies using Arabidopsis thaliana seedlings demonstrated that cyclo(L-Pro-L-Val) can modulate root architecture and activate auxin-regulated gene expression, suggesting its involvement in plant growth promotion [].

Q3: Can cyclo(L-Pro-L-Val) induce apoptosis in cancer cells?

A3: Research indicates that cyclo(L-Pro-L-Val), both individually and as part of a cyclic dipeptide mixture, can promote apoptosis in human cancer cell lines, including HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) [, ]. The mechanism involves cell cycle arrest at the G0–G1 transition, disruption of mitochondrial membrane potential, and activation of caspase-9-dependent apoptotic pathways [].

Q4: What is the molecular formula and weight of cyclo(L-Pro-L-Val)?

A4: The molecular formula of cyclo(L-Pro-L-Val) is C10H16N2O2, and its molecular weight is 196.25 g/mol.

Q5: What spectroscopic techniques are used to characterize cyclo(L-Pro-L-Val)?

A5: Various spectroscopic techniques are employed to characterize cyclo(L-Pro-L-Val), including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy [, , , , ].

Q6: Is cyclo(L-Pro-L-Val) stable under different storage conditions?

A6: The stability of cyclo(L-Pro-L-Val) under various storage conditions has been investigated in different food matrices. In almonds, cyclo(L-Pro-L-Val) was detected after 9 months of storage at 60% and 70% relative humidity at 25°C [].

Q7: Does cyclo(L-Pro-L-Val) possess any known catalytic properties?

A7: Based on the provided research, there is no evidence to suggest that cyclo(L-Pro-L-Val) exhibits catalytic properties. Its biological activities appear to be primarily related to its interactions with cellular targets rather than its ability to catalyze chemical reactions.

Q8: Are there any specific formulation strategies to enhance the stability or bioavailability of cyclo(L-Pro-L-Val)?

A8: The provided research does not elaborate on specific formulation strategies for cyclo(L-Pro-L-Val). Further investigations are needed to explore potential formulations that could improve its stability, solubility, or bioavailability for therapeutic applications.

Q9: What is the safety profile of cyclo(L-Pro-L-Val)?

A9: While cyclo(L-Pro-L-Val) exhibits promising biological activities, detailed toxicological studies are limited. Further research is needed to comprehensively assess its safety profile, including potential long-term effects, before considering it for therapeutic applications.

Q10: Has the pharmacokinetic profile of cyclo(L-Pro-L-Val) been investigated?

A10: The provided research papers do not provide information regarding the pharmacokinetic profile of cyclo(L-Pro-L-Val). Further studies are needed to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Q11: Are there any reported in vivo studies evaluating the efficacy of cyclo(L-Pro-L-Val)?

A11: While in vitro studies demonstrate promising results, in vivo studies exploring the efficacy of cyclo(L-Pro-L-Val) are limited based on the provided research. Further research using animal models is crucial to evaluate its therapeutic potential.

Q12: Are there any known resistance mechanisms associated with cyclo(L-Pro-L-Val)?

A12: The provided research does not mention any specific resistance mechanisms associated with cyclo(L-Pro-L-Val).

Q13: Have any drug delivery systems been explored for targeted delivery of cyclo(L-Pro-L-Val)?

A13: The research papers provided do not discuss any specific drug delivery systems for cyclo(L-Pro-L-Val).

Q14: What analytical methods are commonly used to quantify cyclo(L-Pro-L-Val)?

A14: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed for the detection and quantification of cyclo(L-Pro-L-Val) in various matrices, including food and biological samples [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.